![molecular formula C23H15N5 B12534075 1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole CAS No. 141939-04-0](/img/structure/B12534075.png)
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole is a complex heterocyclic compound that combines the structural elements of benzimidazole, phenyl, and pyridazinoindole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique arrangement of its molecular structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core . This intermediate is then subjected to further cyclization reactions to introduce the pyridazinoindole moiety . The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process . These methods aim to reduce reaction times, minimize by-products, and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride) . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-substituted benzimidazoles share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds like indole-3-carbinol and indomethacin also share some structural features and pharmacological properties.
Uniqueness
1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole stands out due to its unique combination of benzimidazole and pyridazinoindole moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
141939-04-0 |
|---|---|
Fórmula molecular |
C23H15N5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-3-phenylpyridazino[3,4-b]indole |
InChI |
InChI=1S/C23H15N5/c1-2-8-15(9-3-1)21-14-17-16-10-4-5-11-18(16)24-22(17)28(27-21)23-25-19-12-6-7-13-20(19)26-23/h1-14H,(H,25,26) |
Clave InChI |
VABIYTKHXQUTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=NC4=CC=CC=C4C3=C2)C5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)
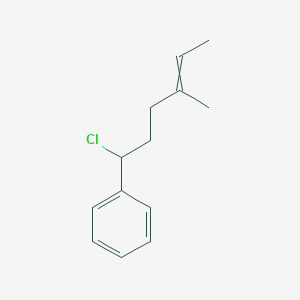
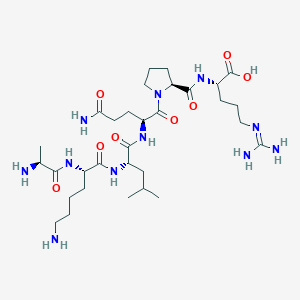
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
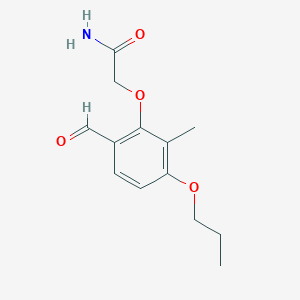
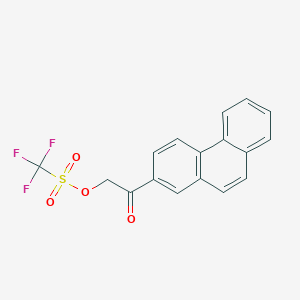

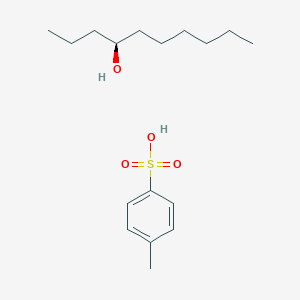
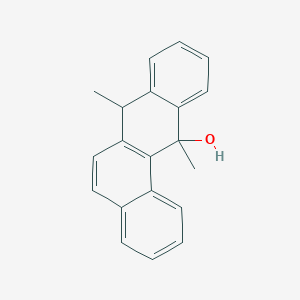
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
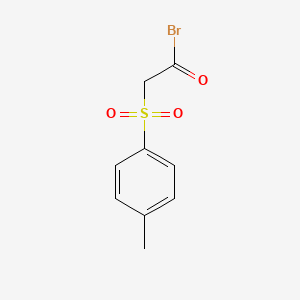
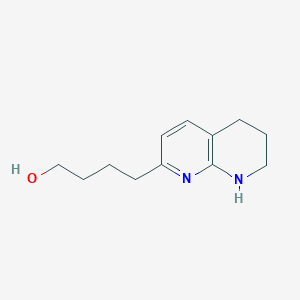
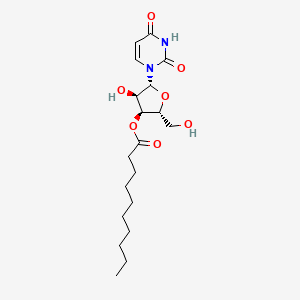
![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
